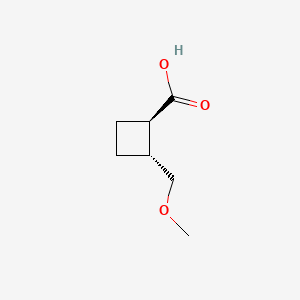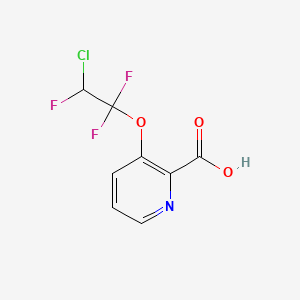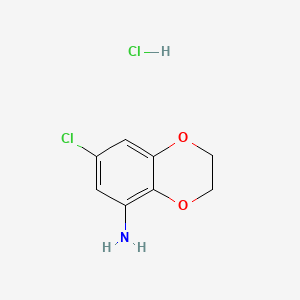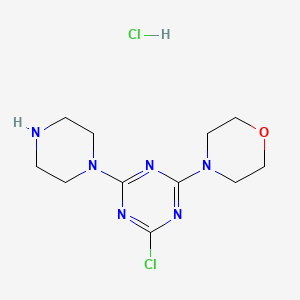![molecular formula C9H18BrNO3 B13461619 tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate CAS No. 2866254-16-0](/img/structure/B13461619.png)
tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxypropylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation and Reduction: Products include oxides and dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used to study enzyme inhibition and protein modification. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate involves the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, allowing the compound to react with nucleophiles and form stable adducts. This mechanism is often exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Uniqueness
tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Propiedades
Número CAS |
2866254-16-0 |
|---|---|
Fórmula molecular |
C9H18BrNO3 |
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
YMJWKZHQIXLQBE-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](CBr)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one](/img/structure/B13461545.png)


![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)

![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)


